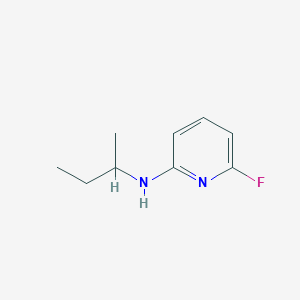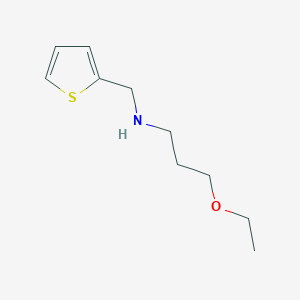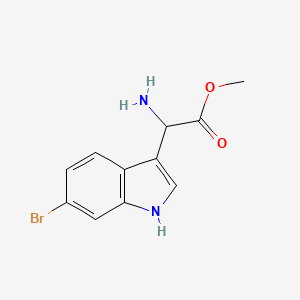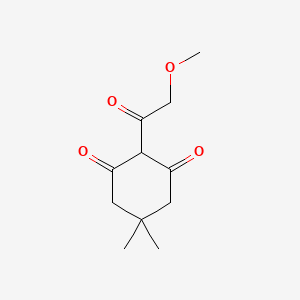
(1-Cyclohexylethyl)(pentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C13H27N. It is a secondary amine, characterized by the presence of a cyclohexyl group and a pentyl group attached to the nitrogen atom. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(pentan-3-yl)amine can be achieved through reductive amination. This process involves the reaction of cyclohexanone with pentan-3-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(pentan-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds or alkylating agents are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated amines, substituted amines.
Scientific Research Applications
(1-Cyclohexylethyl)(pentan-3-yl)amine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(pentan-3-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexyl group.
Pentan-3-amine: A primary amine with a pentyl group.
N-Cyclohexyl-N-methylamine: A secondary amine with a cyclohexyl and a methyl group.
Uniqueness
(1-Cyclohexylethyl)(pentan-3-yl)amine is unique due to the presence of both a cyclohexyl group and a pentyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)pentan-3-amine |
InChI |
InChI=1S/C13H27N/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12/h11-14H,4-10H2,1-3H3 |
InChI Key |
UHPDYACBTKUUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethoxy)ethyl]piperazine](/img/structure/B13271423.png)
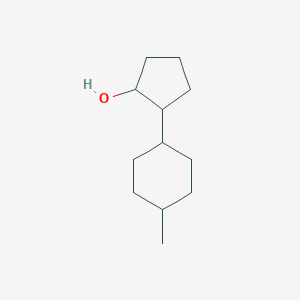
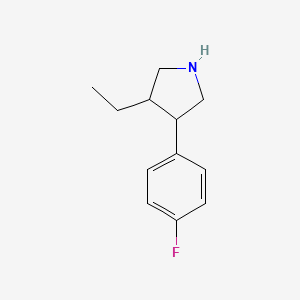
![1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13271445.png)
![2-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B13271451.png)

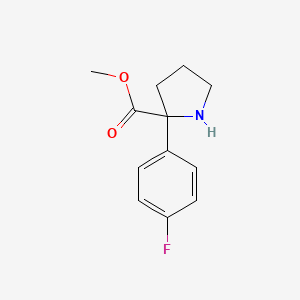
![(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B13271468.png)
amine](/img/structure/B13271471.png)
![1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13271478.png)
